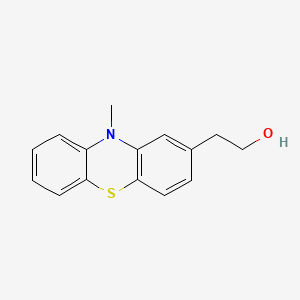![molecular formula C25H17N3O2S B1186555 5-hydroxy-N,3,4-triphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B1186555.png)
5-hydroxy-N,3,4-triphenylthieno[2,3-c]pyridazine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-N,3,4-triphenylthieno[2,3-c]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of thienopyridazines. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridazine core substituted with hydroxy, triphenyl, and carboxamide groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of 5-hydroxy-N,3,4-triphenylthieno[2,3-c]pyridazine-6-carboxamide typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
5-hydroxy-N,3,4-triphenylthieno[2,3-c]pyridazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Hydrolysis: Hydrolysis reactions can break down the compound into simpler components in the presence of water and acid or base catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-hydroxy-N,3,4-triphenylthieno[2,3-c]pyridazine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of 5-hydroxy-N,3,4-triphenylthieno[2,3-c]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
5-hydroxy-N,3,4-triphenylthieno[2,3-c]pyridazine-6-carboxamide can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine core but differ in their substituents, leading to variations in their chemical and biological properties.
Thienopyridazine derivatives: Similar to the compound , these derivatives have a thieno[2,3-c]pyridazine core but may have different functional groups attached.
Triphenyl derivatives: Compounds with triphenyl groups exhibit unique chemical properties due to the presence of three phenyl rings.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C25H17N3O2S |
|---|---|
Poids moléculaire |
423.49 |
Nom IUPAC |
5-hydroxy-N,3,4-triphenylthieno[2,3-c]pyridazine-6-carboxamide |
InChI |
InChI=1S/C25H17N3O2S/c29-22-20-19(16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)27-28-25(20)31-23(22)24(30)26-18-14-8-3-9-15-18/h1-15,29H,(H,26,30) |
Clé InChI |
FIKBTOROKDGCOB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C(=C(SC3=NN=C2C4=CC=CC=C4)C(=O)NC5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[[2-(cyclohexylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/new.no-structure.jpg)


